Diethyl phthalate

Description

This compound appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products.

This compound is the diethyl ester of benzene-1,2-dicarboxylic acid. It has a role as a teratogenic agent, a neurotoxin and a plasticiser. It is a phthalate ester, a diester and an ethyl ester.

This compound is a natural product found in Osmanthus fragrans, Allium ampeloprasum, and other organisms with data available.

This compound is a clear, colorless liquid used as a plasticizer for fabricating flexible materials for many household products. It is also used in cosmetics, insecticides and aspirin.

This compound is a phthalate ester. This synthetic substance is commonly used to make plastics more flexible. Products in which it is found include toothbrushes, automobile parts, tools, toys, and food packaging. This compound can be released fairly easily from these products, as it is not part of the chain of chemicals (polymers) that makes up the plastic. This compound is also used in cosmetics, insecticides, and aspirin. Phthalate esters can cause reproductive and developmental toxicity. (L1900, A2883)

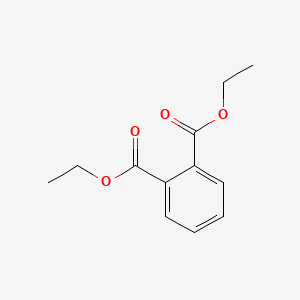

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPEMZONWLCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4, Array | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021780 | |

| Record name | Diethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyl phthalate appears as a clear, colorless liquid without significant odor. More dense than water and insoluble in water. Hence sinks in water. Primary hazard is to the environment. Spread to the environment should be immediately stopped. Easily penetrates soil, contaminates groundwater and nearby waterways. Flash point 325 °F. Severely irritates eyes and mildly irritates skin. Used in the manufacture of perfumes, plastics, mosquito repellents and many other products., Liquid, Colorless to water-white, oily liquid with a very slight, aromatic odor. (pesticide); [NIOSH], COLOURLESS OILY LIQUID., Colorless to water-white, oily liquid with a very slight, aromatic odor., Colorless to water-white, oily liquid with a very slight, aromatic odor. [pesticide] | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

568 °F at 760 mmHg (NTP, 1992), 295 °C, 563 °F | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 161 °C, 322 °F (161 °C) (Open cup), 117 °C c.c., 284 °F, (oc) 322 °F | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ethyl ether. Soluble in acetone, benzene, carbon tetrachloride, MISCIBLE WITH VEGETABLE OILS, Miscible with alcohols, ketones, esters, aromatic hydrocarbons; partly miscible with aliphatic solvents, Miscible with many organic solvents, In water, 1,080 mg/L at 25 °C, Solubility in water at 25 °C: none, (77 °F): 0.1% | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.120 at 25 °C/25 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.7, 7.66 | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 227.8 °F ; 5 mmHg at 285.3 °F (NTP, 1992), 0.002 [mmHg], 2.1X10-3 mm Hg at 25 °C, 0.002 mmHg at 77 °F, (77 °F): 0.002 mmHg | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/457 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless oily liquid, Colorless to water-white, oily liquid. | |

CAS No. |

84-66-2 | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phthalate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF064M00AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic acid, diethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI100590.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

27 °F (NTP, 1992), -40.5 °C, -67 - -44 °C, -41 °F | |

| Record name | DIETHYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8534 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0258 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHYL PHTHALATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/719 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethyl phthalate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0213.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Phthalate from Phthalic Anhydride and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl phthalate (DEP), a widely used excipient in the pharmaceutical industry and a common plasticizer. The primary focus of this document is the esterification of phthalic anhydride with ethanol. This guide details the underlying reaction mechanism, offers various experimental protocols, and presents a comparative analysis of different catalytic systems. Quantitative data is systematically organized into tables for clarity and ease of comparison. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow, rendered using Graphviz, to facilitate a deeper understanding of the synthesis process.

Introduction

This compound (C₁₂H₁₄O₄) is a colorless, oily liquid with a faint aromatic odor. In the pharmaceutical industry, it is primarily used as a plasticizer in film coatings for tablets and beads, as a solvent in cosmetic preparations, and as a fixative in fragrances.[1][2] The synthesis of DEP is most commonly achieved through the esterification of phthalic anhydride with ethanol. This reaction is typically catalyzed by a strong acid, with concentrated sulfuric acid being the traditional choice for industrial-scale production.[1][2] However, concerns over equipment corrosion, environmental impact, and the generation of side products have led to the exploration of alternative catalysts, including solid acids and other Lewis acids.[3]

This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis of this compound, enabling them to select and optimize reaction conditions for their specific needs.

Reaction Mechanism

The synthesis of this compound from phthalic anhydride and ethanol proceeds in two main stages. The first stage is a rapid, non-catalytic alcoholysis of the anhydride to form monoethyl phthalate. This is followed by a slower, reversible acid-catalyzed esterification of the monoethyl phthalate to yield the final product, this compound, and water.

The role of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid group in monoethyl phthalate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by ethanol. The subsequent removal of water drives the equilibrium towards the formation of the diester.

Experimental Protocols

This section details various experimental procedures for the synthesis of this compound, employing different catalysts.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This method is a traditional and widely used protocol for the synthesis of DEP.

Materials:

-

Phthalic anhydride

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate solution (e.g., 20% aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and an excess of absolute ethanol (a molar ratio of approximately 1:5 of anhydride to ethanol is common).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2 to 5 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Distill off the excess ethanol.

-

Wash the remaining crude product with a sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride. Continue washing until the effervescence ceases.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound can be further purified by vacuum distillation to obtain a colorless liquid.

Protocol 2: Synthesis using Ferric Chloride as a Solid Acid Catalyst

This protocol offers a more environmentally friendly alternative to using concentrated sulfuric acid.

Materials:

-

Phthalic anhydride

-

Ethanol

-

Ferric chloride (FeCl₃)

-

Cyclohexane (as a water-carrying agent)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus or a similar water separator and a reflux condenser, add ferric chloride, phthalic anhydride, and ethanol. A molar ratio of phthalic anhydride to ethanol of 1:1.5 is suggested.

-

Add cyclohexane to the flask to act as an azeotropic water-removing agent.

-

Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the water separator.

-

Continue the reaction for approximately 1.5 hours, or until no more water is collected in the separator.

-

After cooling, evaporate the cyclohexane under normal pressure.

-

The remaining product can be purified by vacuum distillation to yield the final product.

Quantitative Data

The following table summarizes key quantitative data from various synthesis protocols.

| Catalyst | Molar Ratio (Anhydride:Ethanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Concentrated H₂SO₄ | 1:5 | Reflux | 5 | Not specified | |

| Concentrated H₂SO₄ | Not specified | 0-150 | 16-20 | Not specified | |

| Ferric Chloride (FeCl₃) | 1:1.5 | Reflux | 1.5 | Not specified | |

| MIL-101(Cr)-SO₃H | 1:5 | Reflux | 5 | Not specified | |

| p-Toluenesulfonic acid (p-TSA) | Not specified | 120-130 | Not specified | Not specified |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated in the following diagram.

Conclusion

The synthesis of this compound from phthalic anhydride and ethanol is a well-established and versatile reaction. While the traditional method employing concentrated sulfuric acid is effective, alternative catalysts such as ferric chloride and other solid acids offer advantages in terms of reduced environmental impact and equipment corrosion. The choice of catalyst and reaction conditions can be tailored to meet specific laboratory or industrial requirements. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this compound for various applications.

References

The Toxicological Profile of Diethyl Phlthalate: An In-depth Guide Based on Animal Studies

For Immediate Release

A Comprehensive Review of Diethyl Phthalate (DEP) Toxicology in Animal Models for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the toxicological profile of this compound (DEP) as determined through a comprehensive review of animal studies. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth data on toxicity, detailed experimental methodologies, and visual representations of key biological pathways and experimental designs.

Executive Summary

This compound (DEP) is a widely used phthalate ester found in a variety of consumer products. While generally considered to have low acute toxicity, animal studies have demonstrated a range of effects following subchronic and chronic exposure. The liver has been identified as a primary target organ, with observed effects including increased organ weight and histopathological changes. Evidence for reproductive and developmental toxicity is considered moderate and slight, respectively, with DEP not typically inducing the antiandrogenic effects characteristic of other phthalates. The carcinogenic and genotoxic potential of DEP is not well-established, with available data being largely negative or inconclusive. This guide synthesizes the key findings from animal toxicology studies to provide a robust and actionable resource.

Acute, Subchronic, and Chronic Toxicity

Animal studies indicate that DEP has a low order of acute toxicity via oral and dermal routes.[1] Repeated-dose studies, however, reveal the liver as a primary target organ.

Data Presentation: Acute and Repeated-Dose Toxicity of DEP

| Study Type | Species/Strain | Route of Administration | Dosage | Duration | Key Findings | NOAEL | LOAEL | Reference |

| Acute | Rat | Oral | 9,500 - 31,000 mg/kg | Single Dose | Lethality | - | - | [2] |

| Acute | Rat | Oral | 0.5, 1.0, 2.0, 5.0 mL/kg | Single Dose | One female rat died at 1.0 mL/kg (1,120 mg/kg) and one male rat died at 5.0 mL/kg. | - | 1,120 mg/kg | [2] |

| Acute | Guinea Pig | Oral | 125, 250, 500, 1,000 mg/kg/day | 6 doses/week for 2 weeks | "Possible toxic action" in liver and/or kidney at 250 and 500 mg/kg/day; "Definite toxic action" at 1,000 mg/kg/day. | 125 mg/kg/day | 250 mg/kg/day | [2] |

| Subchronic | Rat (Wistar) | Oral (diet) | 10, 25, 50 mg/kg diet/day (0.57, 1.425, 2.85 mg/kg bw/day) | 5 months | Increased liver to body weight ratio at 10 ppm. Increased serum ACP, LDH, ALT at 10 mg/kg. Increased liver glycogen, cholesterol, triglycerides, and lipid peroxidation in all treated groups. Decreased liver GSH at 10 and 50 mg/kg. Liver histopathology showed vacuolations and fatty degeneration. | - | 0.57 mg/kg/day | [3] |

| Subchronic | Rat | Oral (diet) | 0.2%, 1.0%, 5.0% in diet (approx. 150, 770, 3160 mg/kg/day for males; 150, 750, 3710 mg/kg/day for females) | Up to 8 weeks | No clinical signs or behavioral changes. Increased relative liver weights. | - | - | |

| Subchronic | Female Swiss Mice | Oral (diet) | 10, 25, 50 mg/kg diet/day (approx. 1.25, 3.125, 6.25 mg/kg bw/day) | 90 days | Dose-dependent increase in serum ACP, AST, ALT. Increased serum and liver triglycerides at high dose. Increased liver cholesterol in all treated groups. Liver histopathology showed intracellular vacuolations. | - | 1.25 mg/kg/day | |

| Chronic | Rat | Dermal | 285 and 855 mg/kg/day | 2 years | Slight body weight gain decrements. | - | 285 mg/kg/day |

Experimental Protocols

Chronic Toxicity Study in Male Wistar Rats

-

Animals: Male Wistar rats.

-

Administration: DEP was dissolved in corn oil and mixed with the diet at concentrations of 10, 25, and 50 mg/kg of the diet per day, which corresponded to 0.57, 1.425, and 2.85 mg/kg body weight/day, respectively. A control group received a normal diet.

-

Duration: 5 months.

-

Endpoints Evaluated: Body weight, liver weight, serum and liver biochemical parameters (ACP, LDH, ALT, glycogen, total cholesterol, total triglycerides, lipid peroxidation, total GSH), and liver histology (light and electron microscopy).

Sub-chronic Toxicity in Female Swiss Mice

-

Animals: Female Swiss mice.

-

Administration: DEP was dissolved in corn oil and mixed with the diet at 10, 25, and 50 mg/kg of the diet per day, approximately equal to 1.25, 3.125, and 6.25 mg/kg body weight/day. An oil control group was also included.

-

Duration: 90 days.

-

Endpoints Evaluated: Serum biochemical parameters (ACP, AST, ALT, LDH, triglycerides), liver biochemical parameters (glycogen, cholesterol, triglycerides), and liver histology (light and electron microscopy).

Visualization of Experimental Workflow

Caption: Generalized workflow for in vivo toxicology studies.

Reproductive and Developmental Toxicity

DEP is not considered a potent reproductive or developmental toxicant, and notably, it does not typically cause the antiandrogenic "phthalate syndrome" observed with some other phthalates. However, some studies have reported effects on sperm in adult and peripubertal animals, as well as reduced postnatal growth, often at doses that also induce maternal toxicity.

Data Presentation: Reproductive and Developmental Toxicity of DEP

| Study Type | Species/Strain | Route of Administration | Dosage | Duration | Key Findings | NOAEL | LOAEL | Reference |

| Two-Generation | Rat | Oral (diet) | 0, 600, 3000, 15000 ppm | Two generations | F0 males: increased liver weights, enhanced metabolic enzyme activity, decreased serum testosterone at 3000 and 15000 ppm. F1 and F2 pups: inhibited body weight gain before weaning at 15000 ppm. F1 females: slightly delayed vaginal opening at 15000 ppm. No changes in reproductive performance. | Parental: 15000 ppm; Offspring development: 3000 ppm | Parental: >15000 ppm; Offspring development: 15000 ppm | |

| Developmental | Rat | Oral (diet) | 0.25%, 1%, 2.5%, 5% | Gestation | Maternal effects (reduced body weight) at 5% DEP. Transient changes in maternal body weight at 2.5%. No developmental effects at non-maternally toxic doses. | 0.25% DEP | - | |

| Continuous Breeding | CD-1 Mice | Oral (diet) | 2.5% (3,250 mg/kg/day) | Continuous breeding protocol | F1 generation: significantly decreased number of live pups per litter. No adverse effects on F0 generation fertility or reproductive performance. | - | 3,250 mg/kg/day |

Experimental Protocols

Two-Generation Reproductive Toxicity Study in Rats

-

Animals: Rats.

-

Administration: DEP was administered in the diet at dose levels of 0, 600, 3000, and 15000 ppm.

-

Duration: The study spanned two generations (F0 and F1 parents and their F1 and F2 offspring).

-

Endpoints Evaluated:

-

Parental (F0 and F1): Clinical findings, body weights, food consumption, reproductive parameters (mating, fertility, gestation length), organ weights, and gross and histopathological findings. Serum testosterone and cytochrome P450 isozymes were also measured in F0 males.

-

Offspring (F1 and F2): Viability, body weight gain, and developmental landmarks (vaginal opening).

-

Visualization of Potential Toxicity Pathway

Caption: Potential pathway for DEP-induced male reproductive effects.

Genotoxicity and Carcinogenicity

The evidence for the genotoxicity and carcinogenicity of DEP is limited and generally does not indicate a significant concern.

-

Genotoxicity: Results from mutagenicity testing of DEP in Salmonella are predominantly negative.

-

Carcinogenicity: Evidence for the carcinogenicity of DEP is considered indeterminate due to limited data from a single two-year cancer bioassay. This compound did not induce hepatic peroxisome proliferation in rats, a mechanism associated with the carcinogenicity of some other phthalates.

Mechanisms of Toxicity

While the precise mechanisms of DEP toxicity are not fully elucidated, animal studies point towards several possibilities:

-

Hepatic Effects: The consistent finding of increased liver weight, particularly at higher doses, suggests an adaptive response, although histopathological changes at lower, chronic doses indicate potential for liver damage. Changes in hepatic enzymes, including cytochrome P450 isozymes like CYP3A2, have been observed, suggesting an impact on metabolic processes.

-

Oxidative Stress: Some studies have indicated that DEP exposure can lead to increased lipid peroxidation and alterations in antioxidant defenses, such as decreased glutathione (GSH) levels in the liver. This suggests that oxidative stress may play a role in DEP-induced hepatotoxicity.

-

Endocrine Disruption: While DEP is not a classic antiandrogen, some studies have shown a decrease in serum testosterone levels in male rats at higher doses. This may be linked to the induction of metabolic enzymes that alter steroid hormone metabolism.

Visualization of Oxidative Stress Pathway

Caption: Postulated role of oxidative stress in DEP toxicity.

Conclusion

The toxicological profile of this compound in animal studies indicates a substance of low acute toxicity. The primary target organ for repeated exposure is the liver. Reproductive and developmental effects are observed, but generally at higher doses, and DEP does not exhibit the potent antiandrogenic activity of other phthalates. The available data on genotoxicity and carcinogenicity do not suggest a strong potential for these effects. Further research focusing on low-dose, long-term exposures could help to clarify some of the inconsistent findings in the literature and provide a more complete picture of the potential risks associated with human exposure.

References

Diethyl Phthalate (DEP): A Comprehensive Technical Guide on Exposure Sources and Human Health Risks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phthalate (DEP) is a ubiquitous synthetic chemical extensively used as a plasticizer, solvent, and fragrance carrier in a wide array of consumer and industrial products. This widespread use leads to continuous human exposure through various routes, including ingestion, inhalation, and dermal absorption. This technical guide provides a comprehensive overview of the primary sources of DEP exposure, supported by quantitative data, and delves into the associated human health risks. Detailed experimental protocols for key toxicological studies are presented to offer methodological insights for researchers. Furthermore, this guide visualizes the molecular mechanisms of DEP's toxicity through signaling pathway diagrams, providing a deeper understanding of its effects on human health at a cellular level.

Introduction

This compound (C12H14O4) is a colorless, oily liquid belonging to the phthalate ester family. Its primary function is to impart flexibility and durability to plastics, particularly polyvinyl chloride (PVC). Beyond its role as a plasticizer, DEP is a common ingredient in personal care products, cosmetics, and fragrances, where it acts as a solvent and a fixative to prolong scent. Due to its physical and chemical properties, DEP is not chemically bound to the polymer matrix of plastics and can readily leach into the environment, leading to widespread human exposure. This guide aims to consolidate the current scientific knowledge on DEP exposure and its potential health implications to inform research and development in the pharmaceutical and toxicological fields.

Sources of this compound Exposure

Human exposure to DEP is multifaceted, occurring through the consumption of contaminated food and water, inhalation of indoor and outdoor air, and dermal contact with products containing this compound.

Consumer Products

Personal care products are a significant source of dermal exposure to DEP.[1] Fragrances, cosmetics, and lotions often contain DEP as a solvent and fragrance enhancer.[2][3]

Table 1: Concentration of this compound (DEP) in Personal Care Products

| Product Category | Concentration Range (µg/g) | Reference(s) |

| Fragrances/Perfumes | 5,486 - 38,663 | [1] |

| Deodorants | <10 - 2,933 | [1] |

| Hair Sprays | <10 - 1,280 | |

| Nail Polishes | Not Detected | |

| Body Lotions | <10 - 234 | |

| Baby Shampoos/Body Washes | <10 - 274 |

Food and Beverages

DEP can migrate from food packaging materials into foodstuffs, leading to dietary exposure.

Table 2: Concentration of this compound (DEP) in Food Items

| Food Category | Mean Concentration (ng/g) | Reference(s) |

| Pork | 300 | |

| Chicken | 134 | |

| Fish | 38 | |

| Milk | 4 | |

| Vegetable Oils | 29 | |

| Infant Food | 13 |

Environmental Media

DEP is detected in various environmental compartments, contributing to exposure through inhalation and ingestion.

Table 3: Concentration of this compound (DEP) in Environmental Media

| Medium | Concentration Range | Reference(s) |

| Indoor Air | 2,290 - 12,096.4 ng/m³ | |

| Indoor Dust | 0.77 - 96.3 µg/g |

Human Biomonitoring Data

The presence of DEP's primary metabolite, mono-ethyl phthalate (MEP), in urine is a reliable indicator of recent exposure.

Table 4: Urinary Concentrations of Mono-ethyl Phthalate (MEP) in Human Populations

| Population | Median Concentration (ng/mL) | 95th Percentile (ng/mL) | Reference(s) |

| U.S. Adults (NHANES) | 179 | 3,750 | |

| Men of Reproductive Age | 140 - 506 | - |

Human Health Risks

Exposure to DEP has been associated with a range of adverse health effects, with the most significant concerns centered around reproductive and developmental toxicity, as well as hepatic effects.

Reproductive and Developmental Toxicity

Animal studies have demonstrated that DEP can impact the male reproductive system. A key study in this area is the two-generation reproductive toxicity study in rats.

This study design is a cornerstone for assessing the potential effects of a substance on reproductive function and offspring development.

-

Test Species: Rat (Sprague-Dawley or Wistar).

-

Administration: The test substance (DEP) is typically administered orally through the diet at various dose levels (e.g., 0, 600, 3000, and 15000 ppm).

-

Parental Generation (F0): Male and female rats are exposed to the test substance for a pre-mating period of at least 10 weeks. They are then mated to produce the first filial (F1) generation.

-

F1 Generation: Offspring are exposed to the same dietary concentrations of the test substance from weaning throughout their maturation. Selected F1 animals are then mated to produce the second filial (F2) generation.

-

Endpoints Evaluated:

-

Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights (liver, kidneys, reproductive organs). Histopathological examination of reproductive tissues.

-

Offspring (F1 and F2): Viability, sex ratio, body weight, developmental landmarks (e.g., anogenital distance, vaginal opening, preputial separation), and post-weaning growth and survival.

-

Studies have linked urinary levels of MEP with increased DNA damage in human sperm, a potential indicator of reduced fertility. The neutral comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

This technique, also known as single-cell gel electrophoresis, quantifies DNA damage in individual sperm cells.

-

Sample Preparation: Semen samples are collected and processed to isolate sperm cells.

-

Embedding: A suspension of sperm cells is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and histones, leaving behind the DNA "nucleoid."

-

Electrophoresis: The slides are placed in a horizontal electrophoresis chamber filled with a neutral pH buffer. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

-

Image Analysis: Specialized software is used to quantify the amount of DNA in the "tail" of the comet relative to the "head," which provides a measure of DNA damage. Key parameters include tail length, tail intensity, and tail moment.

Endocrine Disruption

DEP is considered an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. One of the primary mechanisms of concern is the disruption of steroidogenesis, the process of hormone synthesis.

DEP and its metabolite MEP can interfere with the production of sex hormones, such as testosterone, in the Leydig cells of the testes. This disruption can occur through the altered expression of genes involved in cholesterol transport and steroidogenic enzyme activity.

Caption: DEP's metabolite, MEP, can activate PPARα, leading to the downregulation of key genes in testosterone synthesis.

Hepatic Toxicity

The liver is a primary target organ for DEP toxicity. Animal studies have shown that exposure to high doses of DEP can lead to increased liver weight and alterations in liver enzymes.

One of the proposed mechanisms for DEP-induced hepatotoxicity involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a key role in lipid metabolism and its activation can lead to peroxisome proliferation and oxidative stress in hepatocytes.

Caption: DEP metabolism to MEP activates PPARα in hepatocytes, inducing peroxisome proliferation and oxidative stress, which contributes to liver toxicity.

Analytical Methodologies

Accurate quantification of DEP in various matrices is crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method.

Experimental Protocol: Quantification of DEP in Cosmetics using GC-MS

This protocol outlines a general procedure for the analysis of DEP in cosmetic products.

-

Sample Preparation:

-

A known amount of the cosmetic sample is weighed.

-

An appropriate solvent (e.g., methanol, hexane) is added to extract the phthalates.

-

The mixture is homogenized using techniques such as vortexing or ultrasonication.

-

The sample is centrifuged to separate the solid components from the liquid extract.

-

-

Extraction and Clean-up:

-

The supernatant containing the extracted DEP is collected.

-

A clean-up step, such as solid-phase extraction (SPE), may be employed to remove interfering substances.

-

-

GC-MS Analysis:

-

An aliquot of the purified extract is injected into the GC-MS system.

-

Gas Chromatography (GC): The sample is vaporized and separated based on the different boiling points and affinities of the components for the stationary phase of the GC column (e.g., a DB-5ms column).

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

-

-

Quantification: The concentration of DEP in the sample is determined by comparing the peak area of DEP to that of a known concentration of an internal standard.

Caption: Workflow for the analysis of this compound in cosmetic samples using Gas Chromatography-Mass Spectrometry.

Dermal Absorption

Dermal contact is a significant route of exposure to DEP, especially from personal care products. In vitro methods using Franz diffusion cells are commonly employed to assess the percutaneous absorption of chemicals.

Experimental Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells

This method provides a reliable way to measure the rate and extent of a chemical's penetration through the skin.

-

Skin Preparation: Human or animal skin is excised and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

-

Test Substance Application: A known amount of DEP is applied to the surface of the skin in the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a physiological solution (e.g., phosphate-buffered saline) that is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and analyzed for the presence of DEP or its metabolites.

-

Data Analysis: The cumulative amount of DEP that has permeated the skin over time is plotted to determine the absorption profile. From this, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated.

Conclusion

The widespread use of this compound in consumer and industrial products results in continuous and widespread human exposure. The evidence presented in this technical guide, including quantitative exposure data and findings from toxicological studies, highlights the potential for DEP to pose risks to human health, particularly concerning reproductive and developmental outcomes and hepatic function. The detailed experimental protocols and signaling pathway diagrams provided herein offer valuable resources for researchers and scientists in the fields of toxicology, pharmacology, and drug development. A thorough understanding of the sources, mechanisms of action, and analytical methods related to DEP is essential for conducting accurate risk assessments, developing safer alternatives, and informing public health policies. Further research is warranted to fully elucidate the long-term health consequences of chronic, low-level DEP exposure in human populations.

References

The Metabolic Odyssey of Diethyl Phthalate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the metabolic pathway of diethyl phthalate (DEP) in mammals, providing a comprehensive resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.

Introduction

This compound (DEP) is a widely used plasticizer and solvent found in a variety of consumer products, leading to ubiquitous human exposure. Understanding its metabolic fate is crucial for assessing its potential toxicological impact and for the development of risk assessment models. In mammals, DEP undergoes a series of biotransformation reactions, primarily initiated in the gastrointestinal tract and the liver, leading to the formation of metabolites that are subsequently excreted. This guide provides a detailed overview of this metabolic journey.

The Core Metabolic Pathway

The metabolism of DEP in mammals is a two-phase process. The initial and primary step is the hydrolysis of the diester to its monoester, monoethyl phthalate (MEP).[1][2] This reaction is catalyzed by non-specific esterases, such as pancreatic cholesterol esterase and carboxylesterases, present in the gastrointestinal tract and the liver.[3][4] Subsequently, MEP can undergo further metabolism, including conjugation with glucuronic acid, to facilitate its elimination from the body.[1] A smaller fraction of DEP may be completely hydrolyzed to phthalic acid.

Quantitative Metabolic Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of DEP and its primary metabolite, MEP.

Table 1: Pharmacokinetic Parameters of this compound (DEP) and Monoethyl Phthalate (MEP) in Rats

| Parameter | This compound (DEP) | Monoethyl Phthalate (MEP) | Reference |

| Half-life (t½) | 1.30 - 1.34 hours | - | |

| Clearance (CL) | 11.76 ± 0.08 L/h/kg | - | |

| Tissue to Plasma Partition Coefficient (Kp) | Kidney: 16.72, Liver: 10.04, Spleen: 1.35, Adipose: 1.18 | Liver: 2.18 |

Table 2: Urinary Excretion of this compound (DEP) Metabolites in Rats after Oral Administration

| Metabolite | Percentage of Administered Dose in Urine (within 24 hours) | Reference |

| Monoethyl Phthalate (MEP) | ~70% | |

| Phthalic Acid | ~9% | |

| Unchanged DEP | 0.1 - 0.4% |

Table 3: Enzyme Kinetics for this compound (DEP) Hydrolysis

| Enzyme | Substrate | Km | Vmax | Specific Activity | Reference |

| Carboxylesterase (from Thermobifida fusca) | This compound | - | - | 1.64 U/mg enzyme |

Note: Kinetic data for mammalian carboxylesterases specific to DEP hydrolysis are limited. The provided data is for a bacterial enzyme and serves as a reference.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of DEP metabolism.

Analysis of DEP and MEP in Biological Samples by UPLC-MS/MS

This protocol is a synthesized representation based on methodologies described in the literature for the quantification of DEP and its major metabolite, MEP, in plasma, urine, and tissue homogenates.

4.1.1. Sample Preparation

-

Plasma/Tissue Homogenate:

-

To 100 µL of plasma or tissue homogenate, add an internal standard solution (e.g., deuterated DEP and MEP).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Urine (with enzymatic deconjugation):

-

To 100 µL of urine, add 10 µL of β-glucuronidase solution (from Helix pomatia) and an internal standard.

-

Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Incubate at 37°C for 90 minutes to deconjugate MEP-glucuronide.

-

Stop the reaction by adding 100 µL of 2% formic acid in water.

-

Proceed with solid-phase extraction (SPE).

-

4.1.2. Solid-Phase Extraction (SPE) for Urine Samples

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

4.1.3. UPLC-MS/MS Conditions

-

UPLC System: A system equipped with a binary pump and autosampler.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-